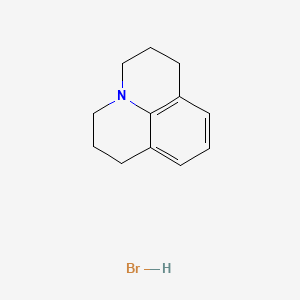

Julolidine hydrobromide

Übersicht

Beschreibung

Julolidine hydrobromide, also known as 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide, is a heterocyclic aromatic organic compound. It is known for its strong electron-releasing properties due to electronic and steric factors. This compound is widely used in various scientific applications, including laser dyes and biochemical stains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Julolidine hydrobromide can be synthesized through the reaction of julolidine with hydrobromic acid. The process involves dissolving julolidine in dilute hydrochloric acid, followed by bubbling steam through the solution. The residual acidic solution is then basified with sodium hydroxide, extracted with diethyl ether, washed with water, dried, filtered, evaporated, and distilled in vacuo. The distillate crystallizes upon cooling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Analyse Chemischer Reaktionen

Acid-Base Complexation Reactions

Julolidine hydrobromide participates in Lewis and Brønsted acid-base interactions due to the electron-rich nitrogen in its pyridine-like ring.

Key Findings:

-

Boron Trifluoride (BF₃) Complexation : Forms a 1:1 Py(N)–B complex, shifting fluorescence to longer wavelengths (e.g., λₐᵦₛ ≈ 450 nm → 510 nm) .

-

Trifluoroacetic Acid (TFA) Protonation : Generates a hydrogen-bonded Py(N)–H complex, exhibiting bathochromic shifts in both absorption (Δλ ≈ +60 nm) and fluorescence (Δλ ≈ +80 nm) spectra .

Table 1: Spectral Properties of Acid-Base Complexes

| Complex Type | Reagent | Absorption Shift (nm) | Fluorescence Shift (nm) |

|---|---|---|---|

| Py(N)–B (Lewis) | BF₃ | +60 | +70 |

| Py(N)–H (Brønsted) | TFA | +50 | +80 |

Substitution Reactions

The electron-rich julolidine core undergoes electrophilic substitution, particularly at the 9-position, enabling functionalization for material science applications.

Ring-Opening Functionalization

This compound undergoes deconstructive ring-opening under reductive conditions, enabling access to linear amines.

Experimental Data:

-

Reagents : TMSCF₂Br (trimethylsilyl difluoromethyl bromide), NH₄OAc, 1,2-DCE solvent .

-

Products : N-formyl linear amines (e.g., 71–75% yield for julolidine derivatives) .

Mechanistic Insight :

The reaction proceeds via initial N-alkylation to form a dihydroquinolinium intermediate, followed by C–N bond cleavage and difluoromethyl group transfer. Steric effects at the γ-position influence pathway selectivity (ring-opening vs. N-dealkylation) .

Reduction:

-

Catalytic Hydrogenation : Ru-catalyzed enantioselective hydrogenation of ketones yields chiral julolidines (>90% ee) under 50 atm H₂ in isopropanol .

-

Reagents : Ru(diamine) catalysts (e.g., (R,R)-C1), TfOH additive .

Oxidation:

-

Oxidizing Agents : Chromium trioxide (CrO₃) or KMnO₄ in acidic media oxidizes the julolidine ring to quinoline derivatives .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Reduction | Ru(diamine), H₂ (50 atm), IPA, 25°C | Chiral julolidines | >85% |

| Oxidation | CrO₃/H₂SO₄, reflux | Quinoline analogs | ~70% |

Knoevenagel Condensation

Used to synthesize fluorescent molecular rotors for viscosity sensing:

Wissenschaftliche Forschungsanwendungen

Julolidine hydrobromide is a heterocyclic aromatic organic compound with strong electron-releasing properties, making it useful in a variety of scientific applications. It is also known as 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It serves as a precursor in the synthesis of various organic compounds and dyes.

- Biology It functions as a biochemical stain and is used in fluorescence microscopy. Julolidine-based molecular rotors, including this compound, are effective as fluorescent turn-on probes for sensing local environmental properties such as polarity, pH, and viscosity . They are also useful in detecting proteins and nucleic acids .

- Medicine Research is ongoing into its potential use as an antidepressant and tranquilizer.

- Industry It is used in the production of photoconductive materials, chemiluminescence substances, and nonlinear optical materials.

Biological Activities

This compound has diverse biological activities and potential therapeutic applications in pharmacology and biochemistry. Its hydrobromide form enhances solubility in aqueous environments, which facilitates biological assays.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

MIC = minimum inhibitory concentrations

These findings suggest that this compound could be a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. One study reported that it inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 in treated cells.

This compound can interact with cellular targets and modulate P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The incorporation of the julolidyl fragment enhances affinity for P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.

Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria and showed significant improvement in patients with minimal side effects.

Cancer Treatment

Wirkmechanismus

Julolidine hydrobromide exerts its effects through its strong electron-releasing properties. This characteristic makes it an effective auxofluor in laser dyes and biochemical stains. The compound interacts with various molecular targets and pathways, enhancing fluorescence and other photophysical properties .

Vergleich Mit ähnlichen Verbindungen

Julolidine: The parent compound, which lacks the hydrobromide group.

8-Hydroxyjulolidine: A derivative with a hydroxyl group at the eighth position.

9-(2-Carboxy-2-cyanovinyl)julolidine: A derivative with a carboxy-cyanovinyl group at the ninth position.

9-(2,2-Dicyanovinyl)julolidine: A derivative with a dicyanovinyl group at the ninth position.

Uniqueness: Julolidine hydrobromide is unique due to its strong electron-releasing properties, which make it highly effective in applications requiring enhanced fluorescence and photophysical properties. Its hydrobromide group also contributes to its distinct chemical behavior and reactivity compared to other similar compounds.

Biologische Aktivität

Julolidine hydrobromide, a derivative of julolidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is represented by the molecular formula and features a julolidine backbone. Its hydrobromide form enhances solubility in aqueous environments, facilitating biological assays.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 in treated cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It has been shown to modulate P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The incorporation of the julolidyl fragment enhances affinity for P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients showed significant improvement with minimal side effects.

- Cancer Treatment : In vitro studies demonstrated that combining this compound with conventional chemotherapy agents resulted in synergistic effects, enhancing cytotoxicity against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCCN3C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482656 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83646-41-7 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Julolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.